1-(2-bromo-9H-fluoren-9-yl)ethanone
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Overview
Description
1-(2-Bromo-9H-fluoren-9-yl)ethanone is an organic compound with the molecular formula C15H11BrO. It is a derivative of fluorenone, where a bromine atom is substituted at the 2-position of the fluorenyl ring.
Preparation Methods
The synthesis of 1-(2-bromo-9H-fluoren-9-yl)ethanone typically involves the bromination of fluorenone derivatives. One common method includes the reaction of fluorenone with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2-Bromo-9H-fluoren-9-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromo-9H-fluoren-9-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 1-(2-bromo-9H-fluoren-9-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application .
Comparison with Similar Compounds
1-(2-Bromo-9H-fluoren-9-yl)ethanone can be compared with other fluorenone derivatives, such as:
1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone: This compound has additional fluorine atoms, which may alter its reactivity and applications.
2-Bromo-1-(9,9-dimethyl-9H-fluoren-2-yl)ethanone:
Biological Activity
1-(2-bromo-9H-fluoren-9-yl)ethanone is a synthetic organic compound notable for its unique structure and potential biological activities. This compound features a bromine atom at the 2-position of a fluorenyl group and a carbonyl group, which influences its reactivity and interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and organic synthesis.
- Chemical Formula : C15H13BrO
- Molecular Weight : Approximately 273.11 g/mol
- Structure : The compound consists of a fluorenyl moiety substituted with a bromine atom and an ethanone functional group, which contributes to its reactivity with various nucleophiles and electrophiles.
Synthesis Methods
Several synthetic routes have been developed for producing this compound, including:
- Bromination of Fluorenone : Utilizing bromine in the presence of a suitable solvent to introduce the bromine atom at the desired position.
- Nucleophilic Substitution Reactions : The carbonyl group can react with nucleophiles, allowing for further functionalization.
Anticancer Potential
Recent studies have indicated that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells, indicating strong potential for therapeutic applications in oncology .
Case Study: Antiproliferative Activity
A comparative analysis was conducted on several fluorenone derivatives, including this compound. The results demonstrated that these compounds could inhibit tubulin polymerization, a critical process in cancer cell division:
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 30 | Tubulin destabilization |
2-Bromo-9-fluorenone | MDA-MB-231 | 23 | Colchicine-binding site interaction |
CA-4 | MCF-7 | 20 | Microtubule disruption |
Interaction with Biological Macromolecules
The reactivity of this compound with biological macromolecules suggests potential pharmacological applications. Studies indicate that it can form stable complexes with transition metals, which may enhance its biological efficacy through metal-mediated pathways.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects is primarily through:
Properties
CAS No. |
62731-47-9 |
---|---|
Molecular Formula |
C15H11BrO |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
1-(2-bromo-9H-fluoren-9-yl)ethanone |
InChI |
InChI=1S/C15H11BrO/c1-9(17)15-13-5-3-2-4-11(13)12-7-6-10(16)8-14(12)15/h2-8,15H,1H3 |
InChI Key |
JTFYCUDZETZNDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C2=CC=CC=C2C3=C1C=C(C=C3)Br |
Origin of Product |
United States |
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